1H-1,4-Benzodiazepine-2,5-dione, 3-ethyl-4-hexyl-3,4-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,4-Benzodiazepine-2,5-dione, 3-ethyl-4-hexyl-3,4-dihydro- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their diverse pharmacological properties, including sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This specific compound is characterized by its unique structure, which includes an ethyl and hexyl group attached to the benzodiazepine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4-Benzodiazepine-2,5-dione, 3-ethyl-4-hexyl-3,4-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an appropriate amine with a diketone, followed by cyclization to form the benzodiazepine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of benzodiazepines. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,4-Benzodiazepine-2,5-dione, 3-ethyl-4-hexyl-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced benzodiazepines, and substituted derivatives with various functional groups .
Wissenschaftliche Forschungsanwendungen
1H-1,4-Benzodiazepine-2,5-dione, 3-ethyl-4-hexyl-3,4-dihydro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with GABA receptors.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-1,4-Benzodiazepine-2,5-dione, 3-ethyl-4-hexyl-3,4-dihydro- involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. This compound acts as a modulator, enhancing the inhibitory effects of GABA by increasing the opening frequency of GABA-activated chloride channels. This leads to hyperpolarization of the neuronal membrane, resulting in sedative and anxiolytic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: Similar in structure but with a methyl group instead of ethyl and hexyl groups.
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: Contains a methyl group at the 3-position instead of ethyl and hexyl groups.
Uniqueness
1H-1,4-Benzodiazepine-2,5-dione, 3-ethyl-4-hexyl-3,4-dihydro- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of ethyl and hexyl groups can influence its lipophilicity, receptor binding affinity, and overall pharmacokinetic profile .
Eigenschaften
CAS-Nummer |
184287-33-0 |
---|---|
Molekularformel |
C17H24N2O2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
3-ethyl-4-hexyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C17H24N2O2/c1-3-5-6-9-12-19-15(4-2)16(20)18-14-11-8-7-10-13(14)17(19)21/h7-8,10-11,15H,3-6,9,12H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
FJCBQZVZZSQSQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1C(C(=O)NC2=CC=CC=C2C1=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.